N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with the molecular formula C14H13BrN2O3S It is characterized by the presence of a bromophenyl group, a piperidine ring, and a sulfonylphenyl group
Preparation Methods
The synthesis of N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves several steps. One common synthetic route includes the coupling of 4-bromophenylamine with piperidine, followed by sulfonylation and acetylation reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)acetamide: This compound lacks the piperidine and sulfonyl groups, making it less complex and potentially less active in certain biological assays.
N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine: This compound contains a valine residue, which may impart different biological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H22BrN3O3S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[4-[4-(4-bromoanilino)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H22BrN3O3S/c1-14(24)21-16-6-8-19(9-7-16)27(25,26)23-12-10-18(11-13-23)22-17-4-2-15(20)3-5-17/h2-9,18,22H,10-13H2,1H3,(H,21,24) |
InChI Key |
SAHOALGAEMSQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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